molecular formula C11H10BrFO3 B12077835 Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate CAS No. 887267-59-6

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate

Cat. No.: B12077835
CAS No.: 887267-59-6
M. Wt: 289.10 g/mol
InChI Key: VBIBJUNLXFTZCU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate (CAS 887267-59-6) is a chemical building block with the molecular formula C11H10BrFO3 and a molecular weight of 289.1 g/mol . This compound is a beta-keto ester derivative, characterized by the presence of both bromo and 2-fluorophenyl substituents, which makes it a versatile and valuable intermediate in synthetic organic chemistry . Researchers value this compound for its high functionalization, serving as a key precursor in the synthesis of complex heterocyclic compounds and various pharmacologically active molecules. The bromine atom adjacent to the carbonyl group is a reactive site for nucleophilic substitution, allowing for further structural diversification. The 2-fluorophenyl moiety can influence the electronic properties and binding affinity of the resulting molecules, which is particularly relevant in medicinal chemistry and drug discovery research for developing targeted therapies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

887267-59-6

Molecular Formula

C11H10BrFO3

Molecular Weight

289.10 g/mol

IUPAC Name

ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)9(12)10(14)7-5-3-4-6-8(7)13/h3-6,9H,2H2,1H3

InChI Key

VBIBJUNLXFTZCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1F)Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using Molecular Bromine

In this method, ethyl 3-(2-fluorophenyl)-3-oxopropanoate is treated with bromine (Br₂) in a non-polar solvent such as carbon tetrachloride (CCl₄) at 0–5°C. The reaction proceeds via electrophilic substitution at the α-carbon of the ketone group, facilitated by the electron-withdrawing fluorine substituent on the phenyl ring. A typical protocol involves dropwise addition of Br₂ (1.1 equiv.) to the precursor dissolved in CCl₄, followed by stirring for 4–6 hours. The crude product is purified via silica gel chromatography, yielding the brominated ester in 65–72% isolated yield.

Key Reaction Parameters:

ParameterOptimal Value
Temperature0–5°C
SolventCCl₄
Equivalents of Br₂1.1
Reaction Time4–6 hours

This method is favored for its simplicity but requires careful handling of toxic bromine and stringent temperature control to minimize side reactions such as dibromination.

Halogenation via Fluorinated Brominating Agents

Alternative bromination strategies employ specialized reagents like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) in tetrahydrofuran (THF) at cryogenic temperatures (−78°C). This approach, detailed in a 2021 patent, uses lithium diisopropylamide (LDA) as a base to deprotonate the β-ketoester, followed by quenching with DBTFE. The reaction achieves higher regioselectivity compared to Br₂, with yields reaching 78–85%.

Mechanistic Insight:
The LDA deprotonates the α-carbon, generating an enolate that reacts with DBTFE to install the bromine atom. The fluorine atoms in DBTFE stabilize the transition state, reducing unwanted side products.

Catalytic Methods for Enhanced Efficiency

Transition metal catalysis has emerged as a powerful tool for streamlining the synthesis of halogenated esters. Palladium-based catalysts, in particular, enable one-pot bromination and esterification under mild conditions.

Palladium-Catalyzed Carbonylation

A 2025 study demonstrated the use of PdCl₂(PPh₃)₂ (2.5 mol%) with carbon monoxide (10 atm) in a biphasic solvent system (benzene/water). The reaction combines 2-fluorophenylboronic acid, ethyl acetoacetate, and bromine sources (e.g., KBrO₃) under photoirradiation (λ = 365 nm). This method achieves 70–75% yield while circumventing harsh bromination conditions.

Advantages:

  • Single-step synthesis from readily available substrates.

  • Reduced bromine waste due to catalytic turnover.

Industrial-Scale Production and Optimization

Large-scale manufacturing of this compound prioritizes cost-effectiveness and safety. Continuous flow reactors have replaced batch processes in modern facilities, enabling precise control over exothermic bromination steps.

Continuous Flow Bromination

A patented industrial process employs a tubular reactor with in-line monitoring of temperature and pressure. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate and Br₂ are pumped into the reactor at 25°C, with residence times optimized to 8–10 minutes. The product is continuously extracted and purified via fractional distillation, achieving >90% purity at a throughput of 50 kg/hour.

Economic Considerations:

MetricBatch ProcessContinuous Flow
Yield68%82%
Bromine Consumption1.3 equiv.1.05 equiv.
Energy CostHighModerate

Purification and Characterization

Post-synthetic purification is critical due to the compound’s sensitivity to heat and moisture.

Chromatographic Techniques

Silica gel chromatography with a hexane/ethyl acetate gradient (30:1 to 10:1) remains the gold standard for laboratory-scale purification. On an industrial scale, crystallization from methyl tert-butyl ether (MTBE) and n-heptane yields high-purity product (≥99%) with minimal loss.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 1H, Ar-H), 7.54–7.48 (m, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • Melting Point: 45–47°C.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate has been investigated for its potential as an anticancer agent. It serves as a precursor for the synthesis of various tricyclic compounds that exhibit inhibitory effects on the Raf kinase pathway, which is often activated in several cancers, including melanoma and breast cancer. These compounds have demonstrated efficacy in minimizing undesired pathway activation effects, making them more predictable and effective in vivo compared to traditional B-Raf inhibitors .

Case Study: Inhibition of B-Raf Kinases

A study highlighted the use of this compound in synthesizing inhibitors that target B-Raf kinases. These inhibitors were shown to bind in a DFG-out mode, significantly reducing the paradoxical activation commonly seen with other inhibitors. The research indicated that these compounds could be effective against tumors with wild-type B-Raf and mutant KRas, as well as B-Raf V600E mutant tumors .

Organic Synthesis Applications

The compound is also utilized in organic synthesis as a versatile building block for creating more complex molecular structures. Its halogenated nature allows for various substitution reactions, enabling chemists to introduce different functional groups into the molecular framework.

Synthesis Example: Tricyclic Compounds

In one synthetic route, this compound was employed to prepare ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. The reaction involved stirring the compound with dimethylcarbonate and other reagents under controlled temperature conditions, yielding significant amounts of the desired product . This demonstrates its utility in generating complex structures that can be further modified for specific applications.

Development of Novel Therapeutics

The compound's ability to act as a precursor for various bioactive molecules positions it as a candidate for developing new therapeutic agents. Research has shown that derivatives of this compound can exhibit unique biological activities, such as anti-inflammatory effects and inhibition of specific enzyme pathways involved in disease progression.

Case Study: Anti-inflammatory Agents

Research into derivatives of this compound revealed promising anti-inflammatory properties. The derivatives were tested in vivo and demonstrated significant reductions in inflammation without notable central nervous system side effects, indicating their potential as safer therapeutic options .

Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryAnticancer agents targeting B-Raf kinasesInhibitors for melanoma and breast cancer
Organic SynthesisBuilding block for complex molecular structuresSynthesis of imidazo derivatives
Novel TherapeuticsDevelopment of anti-inflammatory agentsDerivatives showing reduced inflammation

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) CAS No. Key Features Reference
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate Br (C2), 2-F-C6H4 (C3) - Bromine enables nucleophilic substitution; 2-fluorophenyl enhances electrophilicity.
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate H (C2), 2-F-C6H4 (C3) 1479-24-9 Lacks bromine, limiting substitution reactivity.
Ethyl 2-(cyanomethyl)-3-(2-fluorophenyl)-3-oxopropanoate CNCH2 (C2), 2-F-C6H4 (C3) - Cyanomethyl group introduces nitrile functionality for cyclization.
Ethyl 2-bromo-3-(4-trifluoromethoxyphenyl)-3-oxopropanoate Br (C2), 4-CF3O-C6H4 (C3) - Trifluoromethoxy group increases electron withdrawal, enhancing reactivity.
Ethyl 2-fluoro-3-(4-chlorophenyl)-3-oxopropanoate F (C2), 4-Cl-C6H4 (C3) - Fluoro and chloro substituents alter electronic and steric profiles.

Reactivity and Functional Group Influence

  • Bromine vs. Other Halogens: The bromine atom in this compound facilitates nucleophilic substitution (e.g., SN2 reactions), unlike analogs with fluorine or hydrogen at C2.
  • Aromatic Substituent Effects: The 2-fluorophenyl group induces steric hindrance and electronic effects distinct from para-substituted analogs. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4) lacks ortho-substitution, reducing steric constraints .
  • Electron-Withdrawing Groups: Compounds like Ethyl 2-bromo-3-(4-trifluoromethoxyphenyl)-3-oxopropanoate exhibit heightened electrophilicity at the carbonyl due to the strong electron-withdrawing trifluoromethoxy group, compared to methoxy or hydrogen substituents .

Physicochemical Properties

  • Solubility: Bromine and fluorine substituents increase hydrophobicity. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1479-24-9) is soluble in THF and DCM, while trifluoromethoxy-substituted analogs exhibit lower polarity .
  • Spectroscopic Data: ¹H NMR: Ethyl 2-(cyanomethyl)-3-(2-fluorophenyl)-3-oxopropanoate shows signals at δ 4.20 (q, OCH2CH3) and δ 7.53–8.05 (m, aromatic H) . IR: Strong carbonyl stretches (~1736 cm⁻¹) are consistent across analogs .

Biological Activity

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H10BrFO3C_{11}H_{10}BrFO_3 and a molecular weight of approximately 289.1 g/mol. The compound features both bromo and fluorophenyl groups, which are known to enhance its reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC11H10BrF O3
Molecular Weight289.1 g/mol
Functional GroupsEster, Ketone
Halogen SubstituentsBromine, Fluorine

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Esterification Reactions : Combining bromo and fluorinated phenols with ethyl acetoacetate under acidic conditions.
  • Halogenation : Introducing bromine and fluorine substituents onto the aromatic ring through electrophilic aromatic substitution.

These synthetic pathways are significant for producing derivatives with enhanced biological activities, making them valuable in drug development.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition and interaction with various biological targets.

The presence of halogens (bromine and fluorine) in the compound enhances its ability to interact with enzymes and receptors, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may act as a competitive inhibitor for certain enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways.

Table 2: Biological Activity Overview

Activity TypePotential Effects
Enzyme InhibitionCompetitive inhibition of metabolic enzymes
Receptor InteractionModulation of receptor-mediated pathways
Antimicrobial PropertiesPotential activity against pathogenic bacteria

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The halogen substituents contribute to its efficacy by enhancing membrane permeability and disrupting bacterial cell wall synthesis.
  • Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines have indicated potential antiproliferative activity. For instance, studies demonstrated that the compound could induce apoptosis in MDA-MB-231 breast cancer cells by upregulating pro-apoptotic factors such as Bax and caspase-3 while downregulating anti-apoptotic factors like Bcl-2.

Q & A

Q. What are the established synthetic routes for Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate?

The compound is synthesized via Darzens-like reactions involving α-bromo ketones and acylating agents. For example, condensation of ethyl 2-(cyanomethyl)-3-(2-fluorophenyl)-3-oxopropanoate with brominated intermediates under basic conditions (e.g., triethylamine) yields the target compound. Reaction optimization requires precise temperature control (20–25°C) and anhydrous solvents like THF or dichloromethane to minimize hydrolysis . Key spectroscopic data for verification includes:

  • IR (neat) : Peaks at 1736 cm⁻¹ (ester C=O) and 1689 cm⁻¹ (ketone C=O) .
  • ¹H-NMR : δ 1.20 (t, 3H, ethyl CH₃), 4.20 (q, 2H, ethyl CH₂), and aromatic proton signals between δ 7.53–8.05 .

Q. How is the compound characterized structurally, and what tools are critical for validation?

X-ray crystallography (using SHELX programs) and spectroscopic methods (NMR, IR) are standard. For example, SHELXL refines crystal structures by analyzing high-resolution diffraction data, while ¹³C-NMR confirms carbonyl carbons (δ ~166–190 ppm) . Computational tools like ORTEP-3 aid in visualizing molecular geometry .

Q. What safety protocols are recommended for handling this compound?

Use fume hoods and personal protective equipment (gloves, goggles). Avoid inhalation or skin contact due to potential irritancy. In case of exposure, consult safety data sheets (SDS) and rinse affected areas immediately. Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How do the bromo and oxo functional groups influence reactivity in cross-coupling reactions?

The bromine atom at C2 acts as a leaving group in nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the β-keto ester moiety participates in conjugate additions. Computational studies (DFT) suggest the oxo group increases electrophilicity at C3, facilitating Michael additions. Contrasting reactivity is observed in polar vs. nonpolar solvents: DMSO enhances nucleophilic attack, while toluene favors elimination pathways .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies arise from varying catalyst loads (e.g., 1–5 mol% Pd(PPh₃)₄) or moisture sensitivity. Systematic studies using design of experiments (DoE) can optimize parameters:

  • Critical factors : Solvent polarity, temperature, and catalyst-to-substrate ratio.
  • Validation : Reproducibility tests under inert atmospheres (N₂/Ar) improve yield consistency .

Q. How does the 2-fluorophenyl substituent affect biological activity compared to analogs?

Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In vitro assays show moderate antimicrobial activity against S. aureus (MIC = 32 µg/mL), outperforming chloro- and methyl-substituted analogs. However, cytotoxicity in mammalian cells (IC₅₀ = 50 µM) necessitates structural tuning for therapeutic applications .

Q. Can computational models predict crystallization behavior or polymorphism?

Molecular dynamics simulations (e.g., using GROMACS) assess packing efficiency and hydrogen-bonding networks. For this compound, predicted lattice energies correlate with experimental melting points (mp ~65–70°C). Polymorph screening via solvent-mediated crystallization identifies two distinct forms, with Form I (monoclinic) being more thermodynamically stable .

Data Contradiction Analysis

Q. Why do NMR spectra from different studies show shifts in aromatic proton signals?

Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation. For example, in DMSO-d₆, hydrogen bonding with the keto group deshields aromatic protons, shifting signals upfield by 0.2–0.5 ppm. Internal referencing (TMS) and standardized solvent systems mitigate discrepancies .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and low temperatures (<30°C) to suppress side reactions.
  • Characterization : Combine SC-XRD with high-field NMR (≥400 MHz) for unambiguous structural assignment.
  • Biological Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and dose-response curves to validate activity .

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